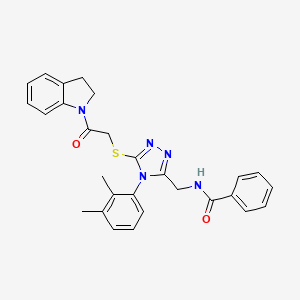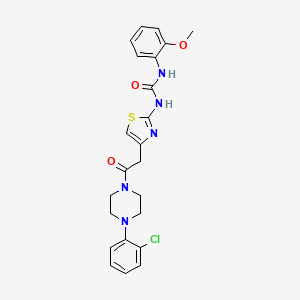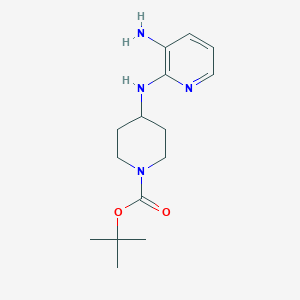![molecular formula C13H11Cl2N3O B2991460 N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-69-8](/img/structure/B2991460.png)
N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCPI belongs to the class of imidazoline receptor ligands, which have been shown to have various pharmacological activities, including analgesic, antihypertensive, and anti-inflammatory effects. In
科学的研究の応用
Environmental Toxicology and Exposure
Environmental Exposure to Pesticides : Studies on environmental exposure to organophosphorus and pyrethroid pesticides in populations, particularly in children, show the importance of monitoring and understanding the health impacts of chemical exposure. Research in South Australia revealed widespread chronic exposure to these pesticides among children, underscoring the need for public health policies on chemical use and regulation (Babina et al., 2012).
Neurodegenerative Diseases
Oxidative Stress in Alzheimer's Disease : Oxidative stress plays a critical role in neurodegenerative diseases like Alzheimer's Disease (AD). Research has shown increased oxidative damage to DNA in the brains of AD patients, highlighting the involvement of oxidative stress in the disease's pathology (Gabbita et al., 1998). Another study found that oxidative damage is an early event in AD, suggesting that interventions targeting oxidative stress could be beneficial (Nunomura et al., 2001).
Pharmacokinetics and Toxicology
Pyrrolizidine Alkaloid Toxicity : The study of pyrrolizidine alkaloid (PA) and PA N-oxides has provided insights into the mechanisms of hepatotoxicity, emphasizing the significance of understanding chemical metabolism and its health impacts. Research on PA N-oxides in humans indicates that these compounds can lead to hepatic sinusoidal obstruction syndrome (HSOS), with implications for assessing risks associated with herbal and dietary exposures (Yang et al., 2017).
特性
IUPAC Name |
N'-[(2,4-dichlorophenyl)methoxy]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-5-4-9(11(15)7-10)8-19-18-13(16)12-3-1-2-6-17-12/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIYZJIXNSVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)
![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)


![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)


![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)